ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate -

ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate

Catalog Number: EVT-4287480
CAS Number:
Molecular Formula: C20H30FN5O4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound, often referred to as NNFX, is a fluoroquinolone antibacterial agent. It demonstrates potent antibacterial activity against a broad spectrum of bacteria. []
  • Relevance: While not directly structurally analogous to ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate, NNFX shares key structural motifs, including the 4-ethyl-1-piperazinyl substituent and a fluoro substituent on an aromatic ring. These shared features could indicate similar binding interactions or pharmacological targets. Furthermore, the study on praseodymium complexes with NNFX highlights the analytical techniques used for characterizing metal complexes. [] This information could be relevant for studying potential metal-binding properties of ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate.

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: ABBV-744 is a BET bromodomain inhibitor with high selectivity for the second bromodomain (BD2) of the BET family proteins. []

Ethyl 4-(4,5-dimethoxy-2-nitrophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a pyrimidine derivative that forms centrosymmetric dimers in its crystal structure due to N—H⋯S hydrogen bonds. []
  • Relevance: This series of quinolone derivatives, especially the lead compound 5-Amino-6, 8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1, 4-dihydro-4-oxo-3-quinolinecarboxylic acid, shares structural similarities with ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate, including the presence of a piperazinyl ring and fluoro substituents. Despite their lower antibacterial activity, the structural similarities could offer insights into structure-activity relationships. Their synthesis strategy, starting from ethyl 6-nitro-2, 3, 4, 5-tetrafluorobenzoylacetate and ethyl 3-methoxy-2, 4, 5-trifluorobenzoylacetate, could provide valuable guidance for modifying the synthesis of ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate Dihydrochloride (NIP-101)

  • Compound Description: NIP-101 is a potent calcium antagonist. Its optical isomers were synthesized and studied to understand the relationship between stereochemistry and biological activity. []
  • Relevance: Both NIP-101 and ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate contain a piperazinyl ring system and a nitrophenyl group. The study of NIP-101 optical isomers emphasizes the importance of stereochemistry in drug design. [] This insight could be relevant for exploring potential stereoisomers of ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate and their potential differences in biological activity.

(+)-3-{2-[4-(8-Fluor-2-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-äthyl}-2-oxazolidinon

  • Compound Description: This compound is a tricyclic compound with neuroleptic activity. The (+)-enantiomer exhibits stereospecific neuroleptic action in animal models. []

4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl) methyl)- 1,2-dihydro-quinoline-2-one Compounds

  • Compound Description: This series of compounds are 1,2-dihydro-quinoline-2-one derivatives synthesized and evaluated for their anti-alpha-adrenoceptor activity. Some compounds in the series showed promising inhibitory activity, warranting further investigation. []
  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits anti-inflammatory effects with an improved therapeutic index compared to earlier generations of PDE4 inhibitors, showing reduced emetogenicity. []
  • Relevance: The presence of a piperazinyl ring in both EPPA-1 and ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate suggests a potential for shared structural features that might influence their binding affinities or activities. Although targeting a different therapeutic area, the study on EPPA-1 highlights the importance of considering adverse effects (like emesis) during drug development. [] This consideration could be important when evaluating the potential of ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate.

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

  • Compound Description: Rec 15/3079 acts as a pre- and postsynaptic 5-hydroxytryptamine1A (5-HT1A) receptor antagonist. It shows potential in controlling bladder function with minimal central nervous system side effects. [, ]
  • Relevance: Both Rec 15/3079 and ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate contain a piperazinyl ring, suggesting a possible common pharmacophore. The presence of a nitrophenyl group in both compounds further strengthens their structural relationship. The study of Rec 15/3079 emphasizes achieving therapeutic effects with minimal side effects. [, ] This principle could be applied when evaluating the potential therapeutic applications of ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate.

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

  • Compound Description: WAY-101405 is a potent, selective, and orally bioavailable 5-HT1A receptor antagonist. It has demonstrated efficacy in preclinical models of learning and memory, suggesting potential for treating cognitive dysfunction. []

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist. It acts as an HIV-1 inhibitor by preventing viral entry into target cells. []
  • Relevance: Both Sch-417690/Sch-D and ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate contain a piperazinyl ring system. The study of Sch-417690/Sch-D highlights the importance of optimizing compounds for receptor selectivity and oral bioavailability, which could be relevant for developing ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate as a potential drug candidate. []

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride

  • Compound Description: This compound is a calcium channel blocker, and its optical isomers were synthesized and studied to define its active form. Pharmacological studies showed that the (4S)-(+)-enantiomer is the more active form, particularly for its antihypertensive effects. [, ]

2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride

  • Compound Description: Manidipine is a calcium channel blocker. The synthesis and study of its optical isomers revealed that the (S)-(+)-enantiomer is significantly more potent than its (R)-(-)-isomer in terms of antihypertensive activity. []

6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

  • Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist. It demonstrates favorable pharmacological properties, including a high degree of selectivity over hERG potassium channels, suitable pharmacokinetics, and in vivo efficacy in rodent models, making it a promising candidate for treating depression and anxiety. []

8-fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic Acid

  • Compound Description: This compound is a benzo[c]quinolizine derivative synthesized as a potential therapeutic agent. []

1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

  • Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist with potential as a fast-onset antidepressant and anxiolytic. []
  • Compound Description: CV-4093 (2HCl) is a radiolabeled compound used in metabolic and distribution studies. It contains a carbon-14 isotope at the aryl methyl group for tracking its fate in biological systems. []
  • Compound Description: This compound, identified as Compound I in its respective study, is recognized for its potential in treating specific types of cancer. [, ]

(+/-)-4'-Ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone Hydrochloride (HY-770)

  • Compound Description: HY-770 is a muscle-relaxing agent. Its degradation kinetics and the influence of structural modifications on its stability in aqueous solutions have been studied. []

Bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes

  • Compound Description: These are gold(I) complexes containing N-heterocyclic carbene (NHC) ligands. They exhibit promising anti-cancer activity against several cancer cell lines, including ovarian and leukemia cells. []

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one Derivatives

  • Compound Description: This series comprises quinazolinone derivatives designed and synthesized as potential antifungal and antibacterial agents. The study explored the structure-activity relationships by varying substituents on the phenyl rings. []

4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4- triazol-5-(1H)-one

  • Compound Description: This compound is an essential intermediate in the synthesis of carfentrazone-ethyl, a highly effective herbicide. Two different synthetic routes were developed for its preparation. []

3,3,9-trichlorothieno[3,4-b]quinolin-I(3H)-one and its Analogs

  • Compound Description: These compounds are thieno[3,4-b]quinoline derivatives formed unexpectedly from the reaction of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with thionyl chloride (SOCl2). The reaction involves multiple transformations, including sulfur incorporation, chlorination, and dealkylation, showcasing the unique reactivity of these systems. []
  • Compound Description: Four new copper(II) complexes incorporating Norfloxacin (NFA) and polypyridyl ligands were synthesized and characterized. These complexes exhibited interactions with DNA, suggesting potential applications as DNA-targeting agents. Additionally, they were tested for their activity against Mycobacterium smegmatis. []
  • Compound Description: These compounds are coordination polymers incorporating enoxacin, a fluoroquinolone antibacterial agent, with zinc(II) and nickel(II) ions, respectively. [, ]

2-chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate

  • Compound Description: This compound is synthesized as an intermediate for various chemical applications. The study focuses on optimizing the synthesis through acylation and nitration reactions, achieving high purity and yield. []
  • Compound Description: This compound is a complex heterocycle that has been structurally characterized by X-ray crystallography. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Derivatives

  • Compound Description: These are benzoylguanidine derivatives developed as potent and selective Na+/H+ antiporter (NHE) inhibitors. [] They have shown potential as adjunctive therapy in the treatment of acute myocardial infarction. Substitution patterns significantly influence their activity, with ortho-substitution to the acylguanidine moiety being crucial for potency.

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid

  • Compound Description: This compound is synthesized and its antitumor activities are evaluated. The research highlights the influence of stereochemistry on its biological activity. []
  • Compound Description: These are a series of novel heterocyclic compounds synthesized and characterized for their potential anticancer and antioxidant properties. []

2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic Acid Alkylesters

  • Compound Description: These are aryloxyaminopropanols synthesized to investigate their effects on cardiovascular function, specifically targeting hypertension and ischemic cardiac disease. These compounds exhibited beta-antiadrenergic activity and a slight vasodilatory effect in vitro. []

N-Alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate

  • Compound Description: This series of β-fluoropyrrole derivatives was synthesized via a novel one-pot method involving isolable pyrroline ionic intermediates. The study provided mechanistic insights into the reaction pathway and demonstrated the influence of primary amine size on the reaction yield. []

Heterocycles Derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole‐2‐carbohydrazides

  • Compound Description: This is a diverse set of heterocyclic compounds synthesized from substituted indole-2-carbohydrazides. These compounds were evaluated for their antimicrobial, anti-inflammatory, and antiproliferative activities. []

4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl]‐6‐methyl‐1H‐pyrrolo[3,4‐c]pyridine‐1,3(2H)‐dione

  • Compound Description: This compound is a derivative of 3,4-pyridinedicarboximide, exhibiting analgesic activity. Its stability in aqueous solutions was rigorously studied using HPLC to understand its degradation kinetics under different pH and temperature conditions. []
  • Compound Description: FEAU is a nucleoside analog with potent antiviral activity against herpes simplex virus. It shows promise as a potential antiherpetic agent due to its favorable toxicity profile in animal studies. []

5-bromine-6-fluoro-8-methyl-1-ethyl-1,3,4,9- tetrahydropyrane[3,4-e] indole-1-ethyl acetate

  • Compound Description: This compound is synthesized using a novel, efficient method. []

3-[2-(4-Fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile

  • Compound Description: This compound is a pyrido[4,3-d]pyrimidine derivative synthesized and characterized using X-ray crystallography. []
  • Compound Description: Cremart is an organophosphorus herbicide. A carbon-14 labeled version of Cremart was synthesized for metabolic studies. []

Properties

Product Name

ethyl 4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]-2-methyl-1-piperazinecarboxylate

IUPAC Name

ethyl 4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazine-1-carboxylate

Molecular Formula

C20H30FN5O4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H30FN5O4/c1-4-22-6-8-23(9-7-22)17-13-18(19(26(28)29)12-16(17)21)24-10-11-25(15(3)14-24)20(27)30-5-2/h12-13,15H,4-11,14H2,1-3H3

InChI Key

VILROXNCRXPOMD-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(C(C3)C)C(=O)OCC)[N+](=O)[O-])F

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(C(C3)C)C(=O)OCC)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.